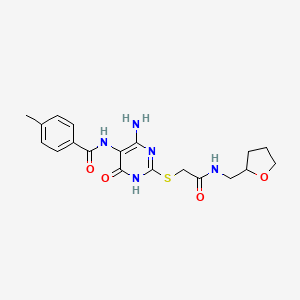

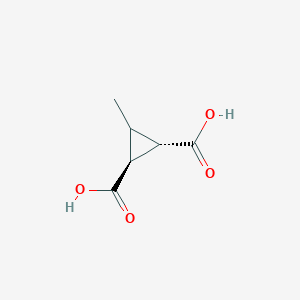

3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. The papers provided discuss various pyridazine derivatives, which are compounds containing a six-membered heterocyclic ring with two nitrogen atoms. These compounds have been studied for their potential as inhibitors and for their antimicrobial, antifungal, and antimalarial activities .

Synthesis Analysis

The synthesis of related pyridazine derivatives typically involves multi-step reactions starting from substituted pyridazine or imidazo[1,2-b]pyridazine derivatives. For instance, one paper describes the synthesis of sulfonamide and amide derivatives of piperazine by reacting 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chloride or sulfonyl chloride . Another paper details the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are synthesized in a two-step process involving the conjugation of secondary amines with a chloro-substituted triazolo-pyridazine . These methods highlight the complexity and versatility of synthetic routes available for creating pyridazine-based compounds.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of additional functional groups such as sulfonamide, amide, or piperazine rings can significantly influence the binding affinity and selectivity of these molecules towards biological targets .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including reactions with acid chlorides, sulfonyl chlorides, and secondary amines to form new compounds with potential biological activities . These reactions are often carried out in the presence of catalysts or reagents such as triethylamine, dichloromethane, or potassium hydroxide, which aid in the transformation of the starting materials into the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, stability, and oral bioavailability, are crucial for their potential therapeutic application. For example, one of the compounds discussed exhibited good oral bioavailability and demonstrated plasma triglyceride-lowering effects in Zucker fatty rats, suggesting its potential as a therapeutic agent . The characterization of these compounds typically involves techniques such as elemental analysis, 1H NMR, and LCMS, which provide detailed information about their structure and purity .

科学的研究の応用

Synthesis and Bioactive Potential

Bioactive Sulfonamide and Amide Derivatives Synthesis : Research has led to the synthesis of new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds have been characterized and screened for antimicrobial, antifungal, and antimalarial activity, showcasing the chemical versatility and potential pharmacological applications of this compound class (Bhatt, Kant, & Singh, 2016).

Pharmacological Exploration

Antiproliferative Activity against Human Cancer Cell Lines : A series of new derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. This exploration into the compound's potential anticancer properties highlights its application in cancer research and therapy development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mechanistic Insights and Biological Interactions

Analgesic and Anti-inflammatory Properties : Investigations into pyridazine derivatives, such as arylpiperazinylalkyl pyridazinones, have revealed significant antinociceptive effects against thermal and chemical stimuli, offering insights into the compound's mechanism of action and potential therapeutic uses (Μaione, Colucci, Raucci, Mangano, Marzoli, Mascolo, Crocetti, Giovannoni, Di Giannuario, & Pieretti, 2020).

Antibacterial and Antifungal Activity : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at enhancing antibacterial agents, showcases the compound's utility in addressing microbial resistance. These derivatives were tested for their in vitro antibacterial and antifungal activity, emphasizing the compound's potential in antimicrobial research (Azab, Youssef, & El-Bordany, 2013).

特性

IUPAC Name |

3-(2-methylpiperidin-1-yl)-6-[4-(2,3,4-trimethoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O5S/c1-17-7-5-6-12-28(17)21-11-10-20(24-25-21)26-13-15-27(16-14-26)34(29,30)19-9-8-18(31-2)22(32-3)23(19)33-4/h8-11,17H,5-7,12-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXNLNBQIGQCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)

![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)